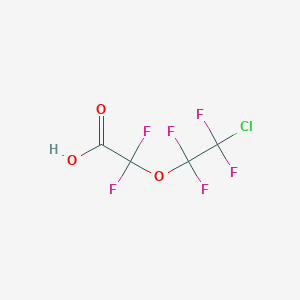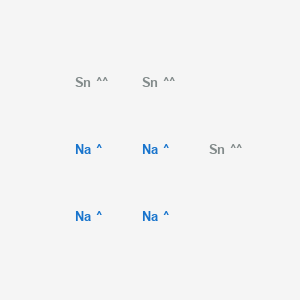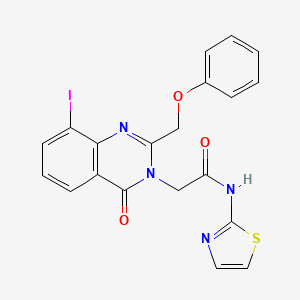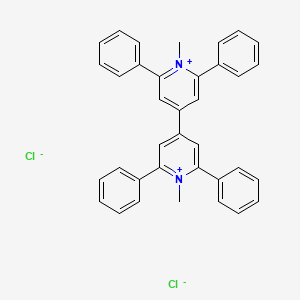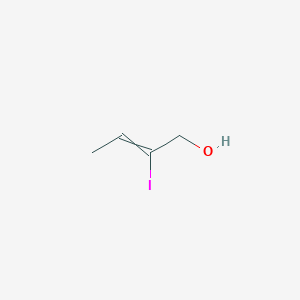
2-Iodobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodobut-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is an iodinated allylic alcohol, characterized by the presence of both an iodine atom and a hydroxyl group attached to a butene backbone
Preparation Methods
2-Iodobut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reductive amination of aldehydes using sodium borohydride (NaBH4) and 2-iodocrotylamine in methanol at ambient temperature, yielding (Z)-2-iodobut-2-en-1-ol in good yield . Another method involves the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol using in situ generated trimethylsilyl iodide, followed by coupling with Grignard reagents and other nucleophiles .
Chemical Reactions Analysis
2-Iodobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form non-iodinated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Addition: The double bond in the butene backbone can participate in addition reactions with electrophiles.
Common reagents used in these reactions include sodium borohydride (NaBH4), trimethylsilyl iodide, and Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Iodobut-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodobut-2-en-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.
Comparison with Similar Compounds
2-Iodobut-2-en-1-ol can be compared with other similar compounds, such as:
3-Iodobut-3-en-1-ol: Another iodinated allylic alcohol with a different position of the iodine atom.
4-Iodobut-3-en-1-ol: A compound with the iodine atom on the fourth carbon of the butene backbone.
2-Bromobut-2-en-1-ol: A brominated analog with similar reactivity but different halogen properties.
Properties
CAS No. |
79970-58-4 |
|---|---|
Molecular Formula |
C4H7IO |
Molecular Weight |
198.00 g/mol |
IUPAC Name |
2-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
InChI Key |
DDLMQQZOGHHQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


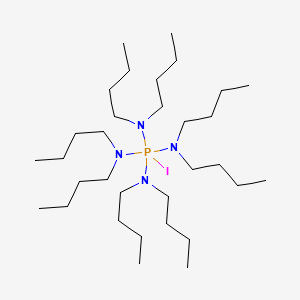
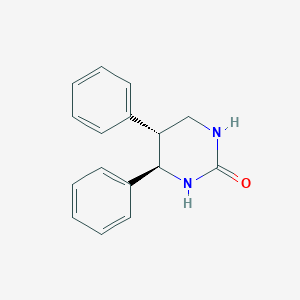

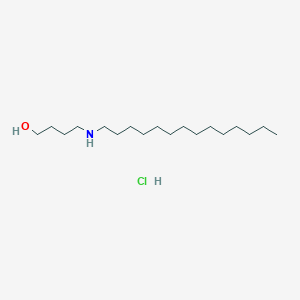
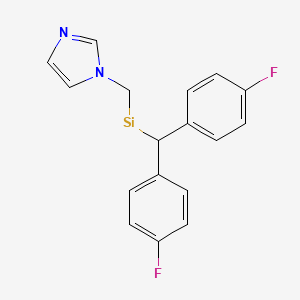
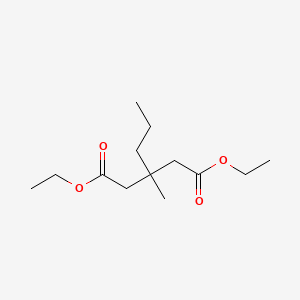
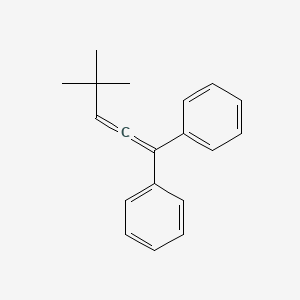
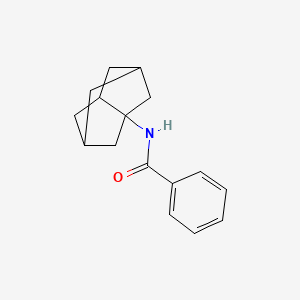
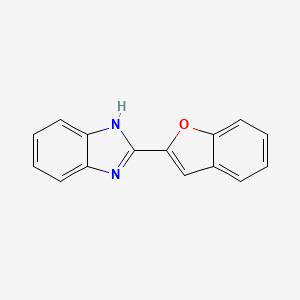
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
